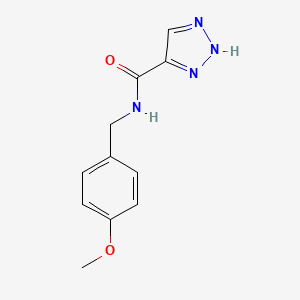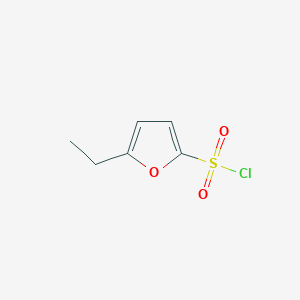
1-(4-Methylbenzoyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Methylbenzoyl)piperidin-4-one” is an organic compound that belongs to the class of 1-benzoylpiperidines . It is a derivative of piperidine and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives, such as “1-(4-Methylbenzoyl)piperidin-4-one”, can be achieved through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . This process results in a series of 2,6-diaryl-3-methyl-4-piperidones .Molecular Structure Analysis
The molecular formula of “1-(4-Methylbenzoyl)piperidin-4-one” is C13H15NO2 . The IUPAC Standard InChI is InChI=1S/C12H13NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5H,6-9H2 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- 1-(4-Methylbenzoyl)piperidin-4-one has been used in studies analyzing crystal structures and conformational aspects. For instance, a study by Ribet et al. (2005) examined the conformation of the piperidin ring in a similar compound and its thermal stability and polymorphism.
Optical Limiting Material
- This compound has been explored as an efficient optical limiting material. Prathebha et al. (2022) researched its optical nonlinearity and thermal stability, highlighting its potential in laser device applications.
Bioactivity
- A study by Xue Si-jia (2011) synthesized a compound related to 1-(4-Methylbenzoyl)piperidin-4-one and investigated its inhibitory activities toward fungi, showcasing its potential in bioactivity research.
Synthesis Methods
- Research has been conducted on synthesizing variants of this compound for potential applications in medicinal chemistry. For example, Magano et al. (2014) discussed methods for oxindole synthesis, highlighting the versatility of such compounds in drug development.
Potential CNS Agents
- Compounds like 1-(4-Methylbenzoyl)piperidin-4-one have been synthesized as potential central nervous system agents. The study by Bauer et al. (1976) investigated analogs for their inhibitory effects, contributing to CNS pharmacology.
Corrosion Inhibition
- Piperidine derivatives, similar to 1-(4-Methylbenzoyl)piperidin-4-one, have been studied for their corrosion inhibition properties on metals. Kaya et al. (2016) explored this for iron corrosion, indicating potential industrial applications.
NMR Spectroscopy
- The compound and its derivatives have been subjects in NMR spectroscopic studies. Masaguer & Raviña (1998) fully assigned 1H and 13C NMR spectral data for similar compounds, contributing to analytical chemistry.
Biological Evaluation
- Biological activities of derivatives of this compound have been examined. Khalid et al. (2016) synthesized and evaluated compounds for enzyme inhibition, indicating its potential in biochemistry research.
Anticancer Research
- Research by Rehman et al. (2018) synthesized derivatives and evaluated them as anticancer agents, showing the compound's relevance in cancer research.
Pharmacokinetics
- The compound has been studied in the context of pharmacokinetics. Teffera et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including similar compounds.
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, such as “1-(4-Methylbenzoyl)piperidin-4-one”, are being utilized in different therapeutic applications. They are considered a pivotal cornerstone in the production of drugs . The future of these compounds lies in their potential for the development of new drugs with less side effects and potent activity .
Eigenschaften
IUPAC Name |
1-(4-methylbenzoyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-2-4-11(5-3-10)13(16)14-8-6-12(15)7-9-14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXLNAOEXIDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

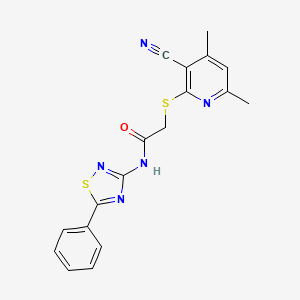
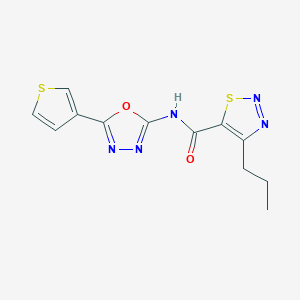
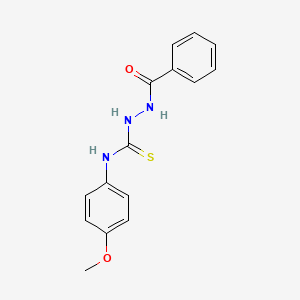
![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2771199.png)



![2-[(1-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2771204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)
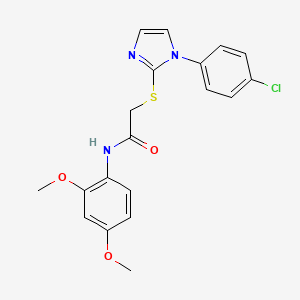
![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)
